(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

This specific regioisomer (6-ethylsulfonyl-3-methanamine) is essential for SAR studies where the exact electronic and steric environment dictates target engagement. Using near-analog regioisomers invalidates SAR and risks false negatives. It is the correct building block for kinase/GPCR focused libraries and chemical probe development, offering a tractable amine handle for bioconjugation. Supplied as hydrochloride salt with defined hazard profile for safe handling.

Molecular Formula C8H13ClN2O2S
Molecular Weight 236.71
CAS No. 1817776-68-3
Cat. No. B2963103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride
CAS1817776-68-3
Molecular FormulaC8H13ClN2O2S
Molecular Weight236.71
Structural Identifiers
SMILESCCS(=O)(=O)C1=NC=C(C=C1)CN.Cl
InChIInChI=1S/C8H12N2O2S.ClH/c1-2-13(11,12)8-4-3-7(5-9)6-10-8;/h3-4,6H,2,5,9H2,1H3;1H
InChIKeyDHWDJRFTFMDDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1817776-68-3: Sourcing and Defining (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride


(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride (CAS 1817776-68-3) is a heterocyclic building block with the molecular formula C8H13ClN2O2S and a molecular weight of 236.72 g/mol . It is characterized by a pyridine core with an ethylsulfonyl group at the 6-position and a methanamine group at the 3-position, supplied as a hydrochloride salt. It is commercially available from multiple vendors, with typical catalog purities of ≥95% , and is intended for research and development use, particularly in the synthesis of more complex molecules for medicinal chemistry and chemical biology applications .

Beyond the Scaffold: Why (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride Cannot Be Arbitrarily Substituted


In drug discovery and chemical biology, the simple substitution of one regioisomer for another is a common but high-risk practice that can derail a project. This risk is particularly acute for (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride due to the critical role of its substitution pattern. The specific positioning of the electron-withdrawing ethylsulfonyl group at the 6-position and the methanamine at the 3-position on the pyridine ring dictates a unique electronic environment, molecular geometry, and vector of the amine for further conjugation [1]. Even a slight change to a 5-ethylsulfonyl or 2-methanamine regioisomer (a 'near analog') can result in a completely different 3D pharmacophore, altering target binding affinity by orders of magnitude [2]. In the context of structure-activity relationship (SAR) studies, using a different regioisomer invalidates the comparison and introduces an uncontrolled variable, potentially leading to false negatives or a misinterpretation of key structural drivers for activity. The evidence below quantifies the tangible differences that result from this specific molecular architecture.

Quantifiable Differentiation: The Case for Procuring (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride


Positional Isomerism Dictates Target Affinity and Selectivity

The position of the sulfonyl group on the pyridine ring is a critical determinant of biological activity. For the ethylsulfonyl-pyridinyl-methanamine scaffold, a change in substitution pattern can lead to a complete loss or dramatic shift in target engagement. A class-level inference can be drawn from studies on analogous kinase inhibitors, where the ethylsulfonyl group's position was shown to drastically alter potency. For example, in a series of glucokinase activators, the 6-ethylsulfonyl regioisomer demonstrated high activity, while other regioisomers were significantly less potent or inactive [1]. This is further supported by the fact that distinct biological activities are reported for close regioisomers of the target compound . Therefore, selecting the specific 6-ethylsulfonyl-3-methanamine regioisomer is not a choice of convenience but a requirement for accessing a defined and desired biological activity profile, as supported by SAR trends within this chemical space [REFS-1, REFS-2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Physicochemical Property Differentiation: Molecular Weight and Salt Form

The target compound exists as a hydrochloride salt, conferring distinct physicochemical properties compared to its free base form and other regioisomers. For (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride, the molecular weight is 236.72 g/mol [REFS-1, REFS-2]. In direct comparison, the free base form of a close regioisomer, (5-(ethylsulfonyl)pyridin-2-yl)methanamine, has a molecular weight of 200.26 g/mol . This difference of over 36 g/mol is attributable to the presence of the hydrochloride salt and the variation in molecular formula (C8H13ClN2O2S vs. C8H12N2O2S). The hydrochloride salt form generally provides enhanced aqueous solubility and improved solid-state stability compared to the free base, which are critical factors for reliable experimental handling and formulation [1].

Medicinal Chemistry Chemical Biology Procurement Specifications

Regioisomeric Variation Impacts Hazard Profile and Safe Handling

The safety profile of a research compound is not solely dependent on its core scaffold; the specific substitution pattern, including regioisomerism and salt form, can influence its hazard classification. The target compound, (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride, carries specific GHS hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . While a direct, peer-reviewed comparison to its free base regioisomers is unavailable, this specific hazard profile requires defined personal protective equipment (PPE) and handling procedures . In contrast, other regioisomers or salt forms may not carry the same set of hazard classifications, and their safety data sheets (SDS) could reflect different handling requirements . This distinction is a critical, though often overlooked, differentiator during procurement, as it directly influences laboratory workflow, waste disposal, and compliance documentation.

Chemical Safety Laboratory Procurement Risk Assessment

Defined Applications: Where (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride Provides a Verifiable Advantage


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies in Kinase and GPCR Programs

This compound is an essential, non-substitutable tool for SAR exploration, particularly for projects targeting kinases or G-protein coupled receptors (GPCRs). Its specific 6-ethylsulfonyl-3-methanamine architecture is critical for probing the impact of this exact substitution pattern on target binding and selectivity, as established by class-level SAR evidence [1]. Using a different regioisomer would derail the SAR analysis and yield non-comparable data [1]. It is the correct building block for synthesizing focused libraries to optimize a lead series where this specific orientation is predicted to interact with the target's binding pocket.

Chemical Biology: Probe Development and Target Engagement Studies

The primary methanamine group offers a tractable synthetic handle for conjugating this scaffold to larger biomolecules, linkers, or reporter tags. The compound's specific regioisomeric identity is essential for developing chemical probes that accurately mimic the interactions of a lead compound. The defined hazard profile of the hydrochloride salt also ensures it can be handled safely during conjugation and purification workflows , making it suitable for creating biotinylated or fluorescently labeled probes for target identification and engagement assays.

Agrochemical Discovery: Insecticidal Lead Optimization

Based on the known insecticidal activity of the ethylsulfonylpyridine class [2], this specific regioisomer can serve as a key intermediate for synthesizing and evaluating novel analogs. It can be utilized as a core scaffold to append various heterocyclic fragments (e.g., trifluoromethyl-oxadiazole) to explore insecticidal activity against specific pests like *Nilaparvata lugens* (brown planthopper) [2]. The defined 6-ethylsulfonyl-3-methanamine geometry is a critical starting point for optimizing potency and spectrum of action, as the substitution pattern is a known determinant of activity in this chemical class [2].

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